molecular formula C18H13N3O3 B11039637 (4,4,6-trimethyl-2-oxo-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

(4,4,6-trimethyl-2-oxo-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

Cat. No.: B11039637
M. Wt: 319.3 g/mol
InChI Key: WIWIMPSGOBZXMP-UHFFFAOYSA-N
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Description

2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE typically involves multi-step organic reactions. One common approach is the condensation of a suitable quinoline derivative with malononitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,4,6-TRIMETHYL-2-OXO-4H-[1,3]DIOXOLO[4,5-G]PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]MALONONITRILE is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

2-(9,11,11-trimethyl-13-oxo-3,5-dioxa-12-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7,9-tetraen-14-ylidene)propanedinitrile

InChI

InChI=1S/C18H13N3O3/c1-9-5-18(2,3)21-15-11(9)4-12-16(24-8-23-12)14(15)13(17(21)22)10(6-19)7-20/h4-5H,8H2,1-3H3

InChI Key

WIWIMPSGOBZXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C4=C(C=C13)OCO4)C(=C(C#N)C#N)C2=O)(C)C

Origin of Product

United States

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